molecular formula C14H15N5O6S2 B601282 Cefdinir Thiazine Analog CAS No. 178422-39-4

Cefdinir Thiazine Analog

カタログ番号 B601282
CAS番号: 178422-39-4
分子量: 413.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefdinir Thiazine Analog is a chemical compound with the molecular formula C14H15N5O6S2 and a molecular weight of 413.4 . The chemical name for this compound is (R,Z)-2-(®-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-ethylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Cefdinir Thiazine Analog is complex, with multiple functional groups. It includes a 2-aminothiazol-4-yl group, a hydroxyimino group, and a carboxylic acid group . The compound also contains two stereocenters .


Physical And Chemical Properties Analysis

Cefdinir Thiazine Analog is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

科学的研究の応用

Mass Spectral Profile for Rapid Differentiating Beta-Lactams

Cefdinir, a β-lactam antibiotic, shows significant analytical applications in mass spectrometry. A study revealed that mass spectral profiling can rapidly differentiate β-lactam antibiotics from their ring-opened impurities, including cefdinir (Wang, Huang, Cao, Chui, & Xiao, 2015).

Cefdinir's Activity Against Infections

Cefdinir demonstrates broad-spectrum antibacterial activity against pathogens like Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, important in treating community-acquired infections (Perry & Scott, 2004).

In Vitro Activity Against Urinary Tract Infections

A study found that cefdinir is effective against Escherichia coli, Klebsiella spp., and Staphylococcus saprophyticus, common in urinary tract infections (Sader, Biedenbach, Streit, & Jones, 2005).

Broad-Spectrum Cephalosporin

Cefdinir's efficacy in treating respiratory tract and skin infections is well-documented, owing to its spectrum of activity against gram-negative and gram-positive aerobic organisms (Guay, 2002).

Pharmacodynamics and Pharmacokinetics

Research on cefdinir's pharmacodynamics and pharmacokinetics emphasizes its broad-range activity against Gram-positive and Gram-negative aerobes, highlighting its stability to beta-lactamases (Guay, 2000).

Renal Transport Mechanisms

Studies on cefdinir's renal transport mechanisms show that it undergoes net renal tubular secretion, with anionic, cationic, and dipeptide transport inhibitors significantly affecting its excretion ratio (Lepsy, Guttendorf, Kugler, & Smith, 2003).

Contemporary Evaluation of In Vitro Activity

Cefdinir's in vitro activity was reevaluated, demonstrating significant activity against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, common respiratory tract pathogens (Sader, Fritsche, Mutnick, & Jones, 2003).

Transdermal Patch Formulation

Research on transdermal patch formulation of cefdinir explores its potential in delivering the drug through skin, indicating good physical stability of the formulated films (KanabarVishvesh, PatelVipul, & Sumit, 2015).

Targeted Antibiotic Delivery for Gut Microbiota

A study investigated the effects of pH-sensitive cefdinir microspheres on gut microbiota in high-fructose-fed rats, showing potential therapeutic implications in treating type 2 diabetes (Jena, Singh, Prajapati, Nareshkumar, Mehta, & Seshadri, 2014).

Floating Biphasic Tablet Formulation

Cefdinir was developed into a floating biphasic tablet for prolonged release in the gastric medium, indicating a novel approach for oral delivery (Al-Mahmood & Alhammid, 2022).

Nanosuspension for Enhanced Bioavailability

Formulating cefdinir as a nanosuspension showed significant enhancement in solubility, dissolution, and oral bioavailability, addressing its low bioavailability issues (Sawant, Patel, & Patel, 2016).

Role in Pediatric Infections

Cefdinir's role in pediatric infections was emphasized, particularly in treating acute otitis media and streptococcal pharyngitis, due to its broad spectrum of antimicrobial activity and favorable adverse event profile (Klein & Mccracken, 2000).

Enhanced Dissolution Rate and Antibacterial Activity

Nanographene oxide was used to enhance the dissolution rate and antibacterial activity of cefdinir, showing promising results in improving drug solubility and efficacy (Bali, Arafa, Gamaleldin, & Maghraby, 2021).

Pharmaceutical Characterization of Amorphous Cefdinir

The amorphous form of cefdinir, prepared by spray-drying and supercritical anti-solvent processes, demonstrated improved solubility and dissolution rate, highlighting a novel approach for enhancing its pharmaceutical properties (Park, Park, Cho, Cha, Kang, & Hwang, 2010).

Development of Cefdinir Niosomes

Cefdinir niosomes were developed to improve its oral bioavailability. The study showed that niosomal formulations could provide a controlled drug release profile and improved permeability, enhancing cefdinir's therapeutic efficacy (Bansal, Aggarwal, Chandel, & Harikumar, 2013).

Bioactive Thiazine Derivatives

Thiazine derivatives, including those related to cefdinir, exhibit diverse pharmacological activities, suggesting their potential in various medicinal applications (Badshah & Naeem, 2016).

特性

IUPAC Name

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8-/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZZQEIIEDMRPD-NFOWBNJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129627293

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefdinir Thiazine Analog
Reactant of Route 2
Cefdinir Thiazine Analog
Reactant of Route 3
Cefdinir Thiazine Analog
Reactant of Route 4
Cefdinir Thiazine Analog
Reactant of Route 5
Cefdinir Thiazine Analog
Reactant of Route 6
Cefdinir Thiazine Analog

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。